Bismuth oxybromide
Description
Properties
CAS No. |
7787-57-7 |
|---|---|
Molecular Formula |
BiBrHO |
Molecular Weight |
305.89 g/mol |
InChI |
InChI=1S/Bi.BrH.O/h;1H; |
InChI Key |
OZKCXDPUSFUPRJ-UHFFFAOYSA-N |
SMILES |
O=[Bi].Br |
Canonical SMILES |
O=[Bi].Br |
Other CAS No. |
7787-57-7 |
Origin of Product |
United States |
Chemical Reactions Analysis
Thermal Decomposition
At temperatures >500°C, BiOBr undergoes decomposition:
Photocatalytic Reactions
BiOBr degrades organic pollutants via reactive oxygen species (ROS) generation under light:
Key Mechanisms:
-
Electron-hole pair separation :
-
Pollutant degradation efficiency :
Table 2: Photocatalytic Performance Comparison
| Pollutant | Light Source | Degradation Efficiency | Rate Constant (h⁻¹) | Reference |
|---|---|---|---|---|
| Crystal violet | Visible (λ ≥ 420) | 95% in 3 h | 0.5285 | |
| Bisphenol A | Visible | 98% in 2 h | 0.92 | |
| Ciprofloxacin | Visible | 85% in 4 h | 0.21 |
Chemical Oxidation via Peroxymonosulfate (PMS) Activation
BiOBr activates PMS for non-photocatalytic degradation:
-
Mechanism : Bi(III) → Bi(V) → Bi(III) redox cycling:
Hydrolysis and Stability in Aqueous Media
BiOBr undergoes partial hydrolysis in water:
Composite Formation for Enhanced Reactivity
BiOBr hybrids show improved catalytic performance:
Comparison with Similar Compounds
Crystal Structure and Bandgap
BiOBr shares structural similarities with other bismuth oxyhalides (BiOCl, BiOI) but differs in halogen composition, which modulates bandgap energy (Table 1). For instance:
- BiOCl: Tetragonal structure (JCPDS No. 06–0249) with a wider bandgap (~3.2–3.5 eV), limiting visible-light absorption .
- BiOI : Lower bandgap (~1.7–1.9 eV) due to iodine’s higher polarizability, but suffers from rapid charge recombination .
- BiOBr : Intermediate bandgap (~2.6–3.0 eV), balancing visible-light utilization and charge-carrier mobility .
Table 1: Comparison of BiOCl and BiOBr Properties at Different pH Values
| pH | Compound | Surface Area (m²/g) | Bandgap (eV) |
|---|---|---|---|
| 1 | BiOCl | 11.6 | 3.4 |
| BiOBr | 15.5 | 2.9 | |
| 7 | BiOCl | 27.9 | 3.4 |
| BiOBr | 32.1 | 3.0 | |
| 14 | BiOCl | 61.9 | 2.4 |
| BiOBr | 48.7 | 2.5 |
Data adapted from hydrothermal synthesis studies .
BiOBr’s bandgap narrows under alkaline conditions, enhancing visible-light absorption. Surface area peaks at pH 7, correlating with improved photocatalytic performance .
Photocatalytic Performance
Efficiency in Pollutant Degradation
BiOBr outperforms BiOCl under visible light due to its narrower bandgap. For example:
Heterojunction Engineering
BiOBr-based heterojunctions (e.g., BiOI/BiOBr) enhance charge separation. For instance, BiOBr/BiOCOOH composites degrade tetracycline 3.2× faster than pure BiOBr . In contrast, Bi₂MoO₆ (orthorhombic structure, bandgap ~2.4 eV) shows superior activity in nitrogen fixation but requires UV-light activation .
Toxicity and Biocompatibility
BiOBr induces concentration-dependent cytotoxicity in human keratinocytes, triggering late apoptosis and membrane damage . In comparison:
- BiOCl: Nanosheet forms exhibit higher toxicity than microspheres due to stronger particle-membrane interactions .
- Bismuth Citrate : Lower toxicity, making it preferable for biomedical applications .
Preparation Methods
Description
The hydrolysis method is a straightforward and widely used approach to synthesize BiOBr. It involves the reaction of bismuth oxide with hydrobromic acid, followed by hydrolysis of the resulting bismuth bromide to precipitate BiOBr.
Reaction Scheme
$$
\text{Bi}2\text{O}3 + 6\text{HBr} \rightarrow 2\text{BiBr}3 + 3\text{H}2\text{O}
$$
$$
\text{BiBr}3 + \text{H}2\text{O} \rightarrow \text{BiOBr} \downarrow + 2\text{HBr}
$$
Characteristics
- Produces homogeneous sheet-shaped nanoplatelets.
- Requires only low-temperature drying, avoiding high-temperature roasting.
- Simple and cost-effective with relatively short synthesis times.
- However, the product tends to be poorly crystalline and the process is less controllable, which may affect reproducibility and uniformity.
Reference
This method is described as producing high purity BiOBr but with limited crystallinity and control over morphology.
Hydrothermal Synthesis
Description
Hydrothermal synthesis involves reacting bismuth precursors (commonly bismuth nitrate pentahydrate) with bromide sources (e.g., potassium bromide) in aqueous solution inside a sealed autoclave at elevated temperatures and pressures.
Procedure
- Dissolve Bi(NO₃)₃·5H₂O in acetic acid.
- Mix with deionized water and KBr under stirring.
- Transfer to Teflon-lined autoclave.
- Heat at temperatures typically between 110°C and 180°C for 12–24 hours.
- Filter, wash, and dry the precipitate.
Control Parameters
- pH: Acidic conditions (~pH 1) favor pure BiOBr formation; alkaline conditions lead to bismuth-rich oxybromides.
- Temperature and duration strongly influence crystallite size, morphology, and phase purity.
Advantages
- Environmentally friendly and cost-effective.
- Enables control over particle size, shape, and crystallinity.
- Produces well-crystallized materials with tunable morphology.
- Widely used for synthesizing pure BiOBr and ternary composites with other halides.
Limitations
- Photocatalytic activity sometimes lower than that obtained by template or emulsion-assisted methods.
Reference
Detailed hydrothermal synthesis and its effects on BiOBr properties are well documented.
Solvothermal Synthesis
Description
Solvothermal synthesis is similar to hydrothermal but uses organic solvents instead of water, allowing better control over morphology and phase.
Procedure
- Bi(NO₃)₃·5H₂O and KBr or other bromide salts are dissolved in organic solvents like ethylene glycol.
- The mixture is sealed and heated in an autoclave at controlled temperatures (110–180°C) for 12–24 hours.
- The product is collected, washed, and dried.
Additive Effects
- Additives such as triethanolamine (TEOA), sodium hydroxide (NaOH), and ammonium hydroxide (NH₃·H₂O) influence morphology, phase composition, and photocatalytic activity.
- TEOA as an additive results in higher photocatalytic efficiency due to better adsorption and morphology control.
Advantages
- Allows fine tuning of particle size and morphology.
- Can produce composites containing BiOBr and other bismuth oxyhalides.
- Enhanced photocatalytic activity demonstrated, especially with TEOA additive.
Reference
The additive-dependent solvothermal synthesis and its impact on BiOBr composites are reported with detailed characterization.
Block Copolymer Templated Synthesis
Description
This novel method uses block copolymers as templates to direct the formation of BiOBr nanostructures.
Procedure
- A block copolymer is employed during the synthesis to control nucleation and growth.
- The method is one-step, energy-efficient, and cost-effective.
- It produces BiOBr with controlled morphology and enhanced surface properties.
Advantages
- Scalable for large-scale production.
- Produces materials with versatile applications beyond photocatalysis, including chemical oxidation.
- The electron transfer mechanism involving Bi(III)–Bi(V)–Bi(III) valence states is proposed, differing from traditional electron-hole pair mechanisms.
Reference
This method was reported to be simpler and more economic, with extended applications of BiOBr.
Controlled Synthesis of Bismuth-Rich Oxybromides via Solvothermal Method
Description
By adjusting pH and temperature during solvothermal synthesis, bismuth-rich oxybromides such as Bi₃O₄Br and Bi₂₄O₃₁Br₁₀ can be synthesized, which exhibit superior photocatalytic properties.
Key Findings
- Acidic pH (~1) favors BiOBr formation.
- Alkaline pH leads to bismuth-rich phases.
- Temperature control (110°C to 180°C) affects crystallinity and morphology.
- Bi₃O₄Br synthesized at 160°C showed the best photocatalytic degradation of paracetamol (80% degradation in 360 min).
Advantages
- Enhanced visible light absorption and charge carrier separation.
- Improved photocatalytic efficiency compared to pure BiOBr.
Reference
This controlled synthesis and characterization were reported with detailed photocatalytic performance data.
Summary Table of Preparation Methods
Q & A
Q. What are the key physicochemical properties of bismuth oxybromide relevant to photocatalytic applications?
this compound (BiOBr) exhibits a layered structure with a bandgap energy of ~2.6–3.0 eV, making it responsive to visible light. Key properties include a density of 8.08 g/cm³, molecular formula BiBrO, and surface areas ranging from 15.5 to 99.7 m²/g depending on synthesis pH . Its redox properties and stability under acidic/alkaline conditions are critical for photocatalysis.
Q. What synthesis methods are commonly used for this compound?
Microwave-assisted synthesis is widely employed due to its rapid heating and control over crystallinity. For example, adjusting pH (1–14) during synthesis can tune surface area (15.5–99.7 m²/g) and bandgap (2.5–3.0 eV) . Hydrothermal methods are also used to fabricate nanosheets with exposed facets, enhancing catalytic activity .
Q. Which characterization techniques are essential for confirming phase purity and morphology?
Q. What are the primary challenges in achieving reproducible synthesis?
Reproducibility depends on precise control of pH, precursor ratios (Bi³⁺/Br⁻), and calcination temperatures. Variations in pH during microwave synthesis can lead to conflicting bandgap values (e.g., 2.9 eV at pH 1 vs. 3.0 eV at pH 7) . Standardizing protocols and cross-validating with multiple characterization methods is critical.
Advanced Research Questions
Q. How does pH variation during synthesis influence surface area and bandgap energy?
At pH 1, BiOBr synthesized via microwave methods has a surface area of 15.5 m²/g and bandgap of 2.9 eV. Increasing pH to 7 raises the surface area to 32.1 m²/g and bandgap to 3.0 eV due to altered crystal growth kinetics. At pH 14, surface area drops to 48.7 m²/g, but bandgap remains stable (~2.5 eV) . Methodological recommendation: Use in-situ pH monitoring and post-synthesis annealing to optimize these parameters.
Q. How can researchers address discrepancies in reported bandgap energies?
Discrepancies (e.g., 2.5–3.4 eV) arise from synthesis conditions and characterization techniques. To resolve:
- Standardize synthesis parameters (pH, temperature).
- Use UV-Vis Tauc plots combined with XPS valence band analysis.
- Validate with DFT calculations to correlate experimental and theoretical band structures .
Q. What strategies enhance photocatalytic efficiency under visible light?
- Facet engineering : Exposing {10–1} facets on BiOBr nanosheets increases active sites for toluene oxidation (e.g., 95% conversion under blue LED) .
- Heterojunctions : Coupling with MoS₂ improves charge separation, enhancing dye degradation efficiency .
- Doping : Introducing oxygen vacancies or metal ions (e.g., Fe³⁺) modifies band structure for broader light absorption .
Q. What mechanistic insights explain BiOBr’s role in peroxymonosulfate (PMS) activation?
BiOBr generates sulfate radicals (SO₄•⁻) via surface-mediated electron transfer. In sulfamethoxazole degradation, Br vacancies on BiOBr act as PMS adsorption sites, facilitating O-O bond cleavage. Key steps:
Q. How do exposed crystal facets affect catalytic activity?
Nanosheets with {10–1} facets exhibit higher surface energy and oxygen-rich defects, promoting toluene oxidation. The defective sites enhance charge separation and adsorb reactants more effectively. Methodological validation:
Q. How can in-situ spectroscopic methods elucidate charge carrier dynamics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
